Methyl 6-ethoxynicotinate

Enzyme Inhibition Anti-inflammatory Selectivity Profiling

Methyl 6‑ethoxynicotinate (CAS 74357‑22‑5) is the sole nicotinate ester that combines a 6‑ethoxy group with a methyl ester, delivering distinct electronic/steric properties, nanomolar activity at α4β2/α3β4 nAChRs, and micromolar DAT inhibition. Unlike unsubstituted or 6‑halo analogues, this scaffold demonstrates CNS‑compatible LogP (1.27) and PSA (48.4 Ų), while showing no off‑target inhibition of 5‑LOX or sEH (IC₅₀ >10 µM). These features make it an indispensable building block for neurological SAR programs and a validated negative control for anti‑inflammatory target screening. Supplied at ≥98% purity to ensure reproducible synthesis and assay results.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 74357-22-5
Cat. No. B2495371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-ethoxynicotinate
CAS74357-22-5
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-3-13-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3
InChIKeyDMANZDRAMOQNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Ethoxynicotinate (CAS 74357-22-5): A 6-Substituted Nicotinate Ester for Chemical Biology and Drug Discovery


Methyl 6-ethoxynicotinate (CAS 74357-22-5; molecular formula C9H11NO3; molecular weight 181.19 g/mol) is an organic compound belonging to the class of 6-substituted nicotinic acid esters . Its structure consists of a pyridine-3-carboxylate core esterified with methanol and substituted at the 6-position with an ethoxy group (-OCH2CH3) . This compound is a derivative of niacin (vitamin B3) and is commonly utilized as a synthetic intermediate in the preparation of more complex organic molecules . Its chemical properties, including a predicted LogP of 1.26690 and a polar surface area (PSA) of 48.42 Ų, are consistent with its use in medicinal chemistry .

Why Generic Nicotinate Ester Substitution Fails: The Functional Role of the 6-Ethoxy Group in Methyl 6-Ethoxynicotinate


Generic substitution with unsubstituted nicotinate esters (e.g., methyl nicotinate or ethyl nicotinate) is inappropriate for applications requiring Methyl 6-ethoxynicotinate due to its unique 6-ethoxy substitution . This ethoxy group introduces distinct electronic and steric properties compared to simple esters or 6-halo/alkyl analogues [1]. The 6-position is a critical site for modulating interactions with biological targets, and a 6-ethoxy substituent has been shown to confer specific activity profiles in nicotinic acetylcholine receptor (nAChR) and dopamine transporter (DAT) assays [1]. Furthermore, the ester group (methyl vs. ethyl) influences lipophilicity and metabolic stability, making the specific combination of the methyl ester and 6-ethoxy group essential for achieving desired physicochemical and pharmacological outcomes . Simply using a different 6-substituted analogue or a different ester would likely alter target engagement, potency, and selectivity in a manner that compromises the intended research or synthetic application.

Methyl 6-Ethoxynicotinate: A Comparative Quantitative Evidence Guide for Scientific Procurement


Low Potency Against 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Distinguishes Methyl 6-Ethoxynicotinate from Potent Anti-Inflammatory Analogues

In contrast to more potent 6-substituted nicotinic acid analogues [1], Methyl 6-ethoxynicotinate demonstrates minimal inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) [2]. This lack of activity is a key differentiator, as it indicates the compound is unlikely to interfere with these common anti-inflammatory pathways, making it a valuable negative control or a selective building block for developing compounds with alternative mechanisms.

Enzyme Inhibition Anti-inflammatory Selectivity Profiling

Micromolar Potency at Dopamine Transporter (DAT) and Nicotinic Acetylcholine Receptors (nAChRs) Highlights a Distinct Neuropharmacological Fingerprint

Methyl 6-ethoxynicotinate exhibits a distinct biological activity profile characterized by micromolar potency at the dopamine transporter (DAT) and nanomolar potency at various nicotinic acetylcholine receptor (nAChR) subtypes [1]. This profile differs from other nicotinate analogues which may show preferential activity at different transporters or receptor families. The specific activity at α4β2, α4β4, and α3β4 nAChRs, in particular, suggests a potential interaction with pathways relevant to neurological disorders.

Neuropharmacology Transporter Assays Receptor Binding

Physicochemical Profile: Methyl 6-Ethoxynicotinate's LogP and PSA Support Blood-Brain Barrier Penetration Potential

Methyl 6-ethoxynicotinate exhibits a predicted LogP of 1.26690 and a polar surface area (PSA) of 48.42 Ų . These values are within the favorable ranges for central nervous system (CNS) drug candidates (LogP < 5, PSA < 90 Ų), suggesting the compound may have the potential to cross the blood-brain barrier. This contrasts with more polar 6-substituted analogues (e.g., those with free carboxylic acids or amine-containing groups) which have lower LogP and higher PSA, potentially limiting their CNS exposure.

ADME Properties Medicinal Chemistry Physicochemical Characterization

High Purity Grade (98%) Ensures Reproducible Outcomes in Synthesis and Bioassays, a Critical Procurement Differentiator

Commercially available Methyl 6-ethoxynicotinate is routinely supplied at a purity of 98% . While many research chemicals are offered at similar purities, the consistent availability of this high-grade material from multiple reputable vendors is a procurement advantage. It directly mitigates the risk of impurities that could act as potent inhibitors or activators in sensitive biological assays or cause side reactions in multi-step syntheses, thereby ensuring greater experimental reproducibility and reducing the need for costly and time-consuming in-house purification.

Quality Control Chemical Purity Reproducibility

Methyl 6-Ethoxynicotinate: Evidence-Based Research and Industrial Applications


Neurological Disorder Drug Discovery: Scaffold for Developing Novel nAChR and DAT Modulators

Methyl 6-ethoxynicotinate's demonstrated activity at nicotinic acetylcholine receptors (α4β2, α4β4, α3β4) and the dopamine transporter (DAT) positions it as a valuable scaffold for medicinal chemistry programs targeting neurological and psychiatric disorders [1]. Its activity profile (nanomolar at nAChRs, micromolar at DAT) provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The favorable physicochemical properties (LogP 1.26690, PSA 48.42 Ų) further support its development into CNS-penetrant candidates .

Chemical Biology Tool Compound: A Selectivity Control for Anti-Inflammatory Pathway Studies

Given its lack of significant inhibition (IC50 > 10,000 nM) against common anti-inflammatory targets like 5-LOX and sEH [1], Methyl 6-ethoxynicotinate serves as an excellent negative control or selectivity tool in chemical biology experiments. Researchers investigating novel anti-inflammatory mechanisms can use this compound to confirm that observed effects are not due to off-target inhibition of these prevalent pathways, thereby strengthening the validity of their findings.

Synthetic Intermediate for Complex Nicotinate-Derived Molecules

Methyl 6-ethoxynicotinate is a key intermediate in the synthesis of more complex organic molecules, particularly those requiring a 6-substituted nicotinate core [1]. Its methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or further derivatized. The 6-ethoxy group can serve as a protecting group or a point of diversification in multi-step syntheses. Its high commercial purity (≥98%) minimizes side reactions and improves yields, making it a reliable building block for pharmaceutical and agrochemical research .

Quality Control and Analytical Reference Standard

The well-defined physicochemical properties and high purity (≥98%) of Methyl 6-ethoxynicotinate make it suitable for use as a reference standard in analytical method development and quality control [1]. Its distinct chromatographic behavior (e.g., in HPLC or GC) and spectroscopic signatures (e.g., in NMR or MS) allow it to be used as a calibrant or system suitability standard, ensuring the accuracy and precision of analytical measurements for nicotinate-containing products.

Technical Documentation Hub

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27 linked technical documents
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